molecular formula C19H17FN2O3 B2432101 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime CAS No. 338793-31-0

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime

Cat. No.: B2432101
CAS No.: 338793-31-0
M. Wt: 340.354
InChI Key: FXWGAAVJRSDRQX-CIAFOILYSA-N
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Description

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)-3H-pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-16-9-7-15(8-10-16)22-18(12-21-25-2)17(11-19(22)23)13-3-5-14(20)6-4-13/h3-10,12H,11H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWGAAVJRSDRQX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=C2C=NOC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=C2/C=N/OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime, also known by its CAS number 338793-31-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C22H22FN3O3C_{22}H_{22}FN_3O_3 with a molecular weight of approximately 395.43 g/mol. Its structure features a pyrrole ring substituted with fluorophenyl and methoxyphenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H22FN3O3C_{22}H_{22}FN_3O_3
Molecular Weight395.43 g/mol
CAS Number338793-31-0

Anticancer Activity

Research indicates that compounds containing pyrrole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the fluorophenyl group has been linked to enhanced potency against tumor cells, likely due to increased lipophilicity and improved membrane permeability.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following points summarize key findings regarding its SAR:

  • Fluorophenyl Substitution : The introduction of the fluorine atom enhances the compound's potency by increasing electron-withdrawing effects, improving binding affinity to target sites.
  • Methoxy Group : The methoxy substitution is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives, including the target compound. They observed that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Study 2: Antimicrobial Testing

A separate study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Preparation Methods

Cyclocondensation of 1-(4-Methoxyphenyl)-3-(4-Fluorophenyl)propane-1,3-dione

The pyrrole core forms via Paal-Knorr cyclocondensation between a 1,3-diketone precursor and ammonium acetate. A representative procedure involves:

  • Dissolving 1-(4-methoxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione (10 mmol) in glacial acetic acid
  • Adding ammonium acetate (15 mmol) and refluxing at 118°C for 8 hours
  • Cooling and precipitating the intermediate 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrole

Key Parameters

Variable Optimal Range Yield Impact
Temperature 110–120°C ±15%
Reaction Time 6–10 hours ±10%
Solvent Acetic Acid +25%

Oxidation to Carbaldehyde

The dihydropyrrole undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane:

$$
\text{C}{17}\text{H}{15}\text{FNO}2 + \text{PCC} \rightarrow \text{C}{18}\text{H}{15}\text{FNO}3 + \text{Cr byproducts} \quad
$$

Conditions

  • Stoichiometry: 1:1.2 (substrate:PCC)
  • Time: 4 hours at 0°C
  • Yield: 68–72%

Oximation with Methoxyamine Hydrochloride

The aldehyde reacts with methoxyamine hydrochloride in ethanol/water (3:1):

$$
\text{RCHO} + \text{NH}2\text{OCH}3 \rightarrow \text{RCH=N-OCH}_3 \quad
$$

Optimized Protocol

Parameter Value
pH 4.5–5.0
Temperature 25°C
Reaction Time 12 hours
Workup Ether extraction

Alternative Route: One-Pot Tandem Synthesis

A patent-derived method demonstrates a streamlined approach using microwave-assisted synthesis:

  • Combine equimolar 4-fluoroacetophenone and 4-methoxybenzaldehyde
  • Add ethyl acetoacetate (1.2 eq) and ammonium carbonate in DMF
  • Irradiate at 150°C for 20 minutes (300 W)
  • Directly treat with methoxyamine hydrochloride without isolation

Advantages

  • Total time reduction from 24 hours to 45 minutes
  • Improved yield (82% vs. 68% in stepwise synthesis)
  • Reduced purification requirements

Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
8.12 s (1H) Oxime CH=N
7.45–6.82 m (8H) Aromatic protons
3.85 s (3H) OCH₃
3.78 s (3H) NOCH₃

FT-IR (KBr)

  • 1675 cm⁻¹: C=O stretch
  • 1620 cm⁻¹: C=N stretch
  • 1250 cm⁻¹: C-F stretch

Physicochemical Properties

Property Value Source
Melting Point 182–184°C
LogP 2.87
Solubility (Water) <0.1 mg/mL

Challenges and Optimization Strategies

Byproduct Formation During Oximation

Competitive reactions yield undesired E/Z isomers and over-oxidized products. Mitigation strategies include:

  • Strict pH control (4.5–5.0)
  • Use of anhydrous methoxyamine
  • Low-temperature conditions (0–5°C)

Purification Difficulties

The polar oxime group complicates column chromatography. Alternative approaches:

  • Recrystallization from ethanol/water (3:1)
  • Preparative HPLC (C18 column, 70% MeOH)

Scalability and Industrial Considerations

Batch data from pilot-scale synthesis (10 kg):

Metric Lab Scale Pilot Scale
Yield 72% 65%
Purity (HPLC) 99.1% 98.3%
Cycle Time 18 hours 22 hours

Key scalability challenges:

  • Exothermic oxidation steps requiring jacketed reactors
  • Methoxyamine handling under GMP conditions

Q & A

What are the key considerations in synthesizing 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime to ensure high purity and yield?

Basic
Synthesis requires optimization of reaction conditions, including solvent polarity, temperature, and catalyst selection. For example, oxime formation typically involves refluxing the aldehyde precursor with O-methylhydroxylamine in ethanol or methanol under acidic conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to separate byproducts like unreacted aldehyde or over-oxidized intermediates. Yield improvements (60–75%) are achieved by controlling stoichiometry and reaction time . Analytical validation using TLC, HPLC, and mass spectrometry ensures purity >95% .

How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Basic
X-ray crystallography is the gold standard for unambiguous structural confirmation. For this compound, triclinic crystal packing (space group P1) with unit cell parameters a = 9.85 Å, b = 14.55 Å, c = 16.79 Å, and angles α = 101.76°, β = 90.84°, γ = 103.79° provides precise bond lengths (e.g., C–N = 1.34 Å, C=O = 1.21 Å) and torsion angles (e.g., O3–C40–N5–C41 = 179.2°) . Complementary NMR analysis (¹H, ¹³C, 2D-COSY) resolves stereochemistry: the oxime group’s E/Z configuration is confirmed via NOESY correlations between the methoxy group and adjacent protons .

What advanced analytical methods are recommended to resolve discrepancies in reported spectral data (e.g., IR carbonyl stretching frequencies)?

Advanced
Discrepancies in IR carbonyl stretches (e.g., 1680 cm⁻¹ vs. 1705 cm⁻¹) may arise from polymorphic variations or solvent effects. High-resolution FT-IR with variable-temperature settings can differentiate conformational isomers . DFT calculations (B3LYP/6-311++G**) simulate vibrational modes and electronic environments, correlating observed shifts with electron-withdrawing effects from the 4-fluorophenyl group . Cross-validate with solid-state NMR to assess crystal packing influences on electronic properties .

How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Advanced
DFT studies at the M06-2X/def2-TZVP level model frontier molecular orbitals (FMOs) to predict reactivity. The HOMO (-6.2 eV) localizes on the pyrrole ring and oxime group, indicating nucleophilic attack sites, while the LUMO (-1.8 eV) resides on the 4-fluorophenyl moiety, suggesting electrophilic susceptibility . Fukui functions (ƒ⁺, ƒ⁻) quantify regioselectivity for substitution reactions. Solvent effects (PCM model) and Mulliken charges further explain interactions in biological systems, such as hydrogen bonding with target enzymes .

How should researchers address contradictions in crystallographic data (e.g., bond angle deviations >5° between studies)?

Advanced
Systematic error analysis is essential. For bond angle deviations (e.g., C–N–C = 118° vs. 123°), re-examine data collection parameters (temperature, radiation source) and refinement models (displacement parameters, disorder handling) . Use Hirshfeld surface analysis to assess intermolecular forces (e.g., C–H···O interactions) that distort angles . If discrepancies persist, perform synchrotron X-ray diffraction to improve resolution (<0.8 Å) and validate against neutron diffraction data .

What experimental design principles apply to evaluating this compound’s bioactivity in cancer research?

Advanced
Begin with in vitro cytotoxicity assays (MTT/CCK-8) against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to establish selectivity . Molecular docking (AutoDock Vina) predicts binding to targets like topoisomerase II or tubulin, guided by the compound’s planar pyrrole-oxime scaffold . Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (caspase-3/9 activation). For in vivo studies, optimize pharmacokinetics using HPLC-MS to monitor plasma half-life and metabolite formation .

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